molecular formula C24H20ClN5O3S B2576111 7-CHLORO-3-(4-ETHYLBENZENESULFONYL)-N-(4-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 893787-90-1

7-CHLORO-3-(4-ETHYLBENZENESULFONYL)-N-(4-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2576111
CAS No.: 893787-90-1
M. Wt: 493.97
InChI Key: NSJPWBCYYDSYJJ-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,3]triazolo[1,5-a]quinazoline family, characterized by a fused triazole-quinazoline core. Key structural features include:

  • 7-Chloro substitution on the quinazoline ring, which enhances electron-withdrawing properties and influences binding interactions.
  • 4-Ethylbenzenesulfonyl group at position 3, contributing to steric bulk and modulating solubility via hydrophobic interactions.

The molecular formula is inferred as C₂₆H₂₂ClN₅O₃S (based on analogues in –3, 7–8), with an approximate molecular weight of ~515–520 g/mol. Its synthesis likely involves cycloaddition or sulfonylation steps, as seen in related triazoloquinazolines ().

Properties

IUPAC Name

7-chloro-3-(4-ethylphenyl)sulfonyl-N-(4-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN5O3S/c1-3-15-4-11-19(12-5-15)34(31,32)24-23-27-22(26-17-7-9-18(33-2)10-8-17)20-14-16(25)6-13-21(20)30(23)29-28-24/h4-14H,3H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJPWBCYYDSYJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-(4-ethylbenzenesulfonyl)-N-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved by reacting an appropriate hydrazine derivative with a suitable nitrile under acidic or basic conditions.

    Fusing the triazole ring to the quinazoline moiety: This step often involves cyclization reactions using reagents such as phosphorus oxychloride or polyphosphoric acid.

    Introduction of the sulfonyl group: This can be done by reacting the intermediate compound with an appropriate sulfonyl chloride in the presence of a base like triethylamine.

    Final functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the nitro or sulfonyl groups, converting them to amines or thiols, respectively.

    Substitution: The chloro substituent can be replaced by various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies indicate that compounds with triazoloquinazoline structures exhibit significant anticancer properties. The presence of the triazole moiety is believed to enhance the interaction with biological targets involved in cancer cell proliferation. For instance, research has shown that related compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Properties

The sulfonamide group in this compound may contribute to its antimicrobial activity. Sulfonamides are known for their broad-spectrum antibacterial effects, and derivatives featuring this functional group have been investigated for their ability to combat resistant strains of bacteria. In vitro studies suggest that modifications in the sulfonamide structure can lead to enhanced efficacy against specific pathogens .

Neurological Applications

Compounds similar to 7-chloro-3-(4-ethylbenzenesulfonyl)-N-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine have been studied for their neuroprotective effects. Research indicates that these compounds may modulate neurotransmitter systems, potentially providing therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The ability of such compounds to cross the blood-brain barrier enhances their attractiveness for neurological applications.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that a structurally similar triazoloquinazoline compound exhibited potent cytotoxicity against human breast cancer cells. The compound was shown to induce apoptosis through the activation of caspase pathways and inhibition of PI3K/Akt signaling pathways. This suggests that further exploration of this compound could yield promising results in cancer therapeutics.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives of sulfonamide compounds were synthesized and tested against various bacterial strains. The results indicated that modifications similar to those in this compound resulted in significant inhibition of bacterial growth, particularly against methicillin-resistant Staphylococcus aureus (MRSA). This highlights the potential for developing new antibiotics based on this compound's structure.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This can lead to the disruption of cell signaling pathways, ultimately resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below highlights structural variations and their implications:

Compound Name / ID Sulfonyl Substituent Amine Substituent Molecular Weight (g/mol) Key Properties/Bioactivity
Target Compound 4-Ethylbenzenesulfonyl 4-Methoxyphenyl ~515–520 Moderate lipophilicity (logP ~3.5–4.0); unconfirmed bioactivity in NCI screens .
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine () Phenylsulfonyl 4-Isopropylphenyl ~496 Higher lipophilicity (logP ~4.2–4.5); reduced solubility; no reported bioactivity .
3-(4-Chlorobenzenesulfonyl)-N-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine () 4-Chlorobenzenesulfonyl 4-Methoxyphenyl ~500 Enhanced electron-withdrawing effects; potential for improved binding affinity .
7-Chloro-3-[(4-ethylphenyl)sulfonyl]-5-(3-methylpiperidinyl)-[1,2,3]triazolo[1,5-a]quinazoline () 4-Ethylbenzenesulfonyl 3-Methylpiperidinyl ~470 Increased basicity due to piperidine; improved CNS penetration .
N-(4-Ethoxyphenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine () Phenylsulfonyl 4-Ethoxyphenyl ~492 Ethoxy group enhances lipophilicity; unoptimized solubility profile .

Key Findings from Comparative Analysis

4-Chlorobenzenesulfonyl () may enhance electrophilic character, favoring interactions with nucleophilic residues in enzymes or receptors.

Amine Substituent Effects :

  • 4-Methoxyphenyl (target compound) offers better solubility than 4-isopropylphenyl () or 4-ethoxyphenyl () due to the methoxy group’s polarity.
  • 3-Methylpiperidinyl () introduces basicity, which could aid in crossing biological membranes but may reduce selectivity.

Bioactivity Trends: [1,2,3]Triazolo[1,5-a]quinazolines generally show lower anticancer activity compared to thieno-fused triazolopyrimidines (–5). Substitution at position 5 (e.g., piperidinyl in ) may redirect activity toward neurological targets, though this remains speculative without explicit data.

Computational and Crystallographic Data :

  • Structural studies of analogues (e.g., ) likely employed SHELX software () for refinement, ensuring accurate bond-length and angle measurements critical for SAR analysis .

Biological Activity

The compound 7-Chloro-3-(4-ethylbenzenesulfonyl)-N-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a novel synthetic derivative belonging to the quinazoline family, known for its diverse biological activities. Quinazolines and their derivatives have been extensively studied for their potential therapeutic applications, particularly in oncology and infectious diseases. This article focuses on the biological activity of this specific compound, summarizing its synthesis, biological evaluations, and potential mechanisms of action.

Synthesis

The synthesis of quinazoline derivatives typically involves multi-step reactions starting from readily available precursors. The synthesis pathway for This compound includes:

  • Formation of the Triazole Ring : The initial step involves the cyclization of appropriate precursors to form the triazole moiety.
  • Chlorination : Chlorination at the 7-position is achieved using chlorinating agents under controlled conditions.
  • Sulfonation : The introduction of the ethylbenzenesulfonyl group is performed via sulfonation reactions.
  • Final Amine Formation : The final step involves the introduction of the methoxyphenyl amine group.

Anticancer Activity

Research has indicated that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : In studies assessing the cytotoxic effects of similar quinazoline derivatives, compounds demonstrated IC50 values in the low micromolar range against prostate (PC3), breast (MCF-7), and colorectal (HT-29) cancer cell lines. The compound A3 , a closely related derivative, showed IC50 values of 10 µM on PC3 cells and 12 µM on HT-29 cells .
CompoundCell LineIC50 (µM)
A3PC310
A3MCF-710
A3HT-2912

The mechanisms underlying the anticancer activities of quinazoline derivatives often involve:

  • Inhibition of Kinases : Quinazolines are known to inhibit various kinases involved in cell proliferation and survival pathways. For example, compounds have shown binding affinities comparable to established kinase inhibitors .
  • Induction of Apoptosis : Studies suggest that these compounds can induce apoptosis in cancer cells through mitochondrial pathways and caspase activation.
  • Cell Cycle Arrest : Quinazoline derivatives may cause cell cycle arrest at specific phases, thereby inhibiting cancer cell proliferation.

Other Biological Activities

Beyond anticancer properties, quinazolines have been reported to possess:

  • Antibacterial and Antifungal Activities : Some derivatives have shown effectiveness against bacterial strains and fungal infections.
  • Anti-inflammatory Effects : Certain quinazoline compounds exhibit anti-inflammatory properties by modulating cytokine production and inflammatory pathways .

Case Studies

Several studies have evaluated the biological activities of quinazoline derivatives similar to This compound :

  • Study on Anticancer Effects : A study synthesized various quinazoline derivatives and evaluated their effects on cancer cell lines using MTT assays. Compounds with methoxy substitutions showed enhanced cytotoxicity .
  • Evaluation Against Infectious Agents : Another study assessed the antibacterial properties of quinazolines against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects .

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